

# Application Notes & Protocols for N-nitroso-furosemide Analysis

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## Compound of Interest

Compound Name: *N-nitroso-furosemide*

Cat. No.: *B13425972*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

Furosemide is a loop diuretic medication used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.[1] As a secondary amine, furosemide has the potential to form **N-nitroso-furosemide**, a nitrosamine drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are classified as probable human carcinogens, making their detection and quantification in pharmaceutical products a critical regulatory requirement.[3][4] This document provides detailed protocols for the sample preparation and analysis of **N-nitroso-furosemide** in both drug substances and drug products.

## Key Considerations for Nitrosamine Analysis:

Several factors must be carefully controlled during sample preparation and analysis to ensure accurate and reliable results:

- **Analyte Instability:** Nitrosamines can degrade when exposed to light and high temperatures. Therefore, it is crucial to use amber vials and protect samples from UV light.[3]
- **Artificial Formation:** The artificial formation of nitrosamines during analysis is a significant concern. This can occur when a nitrosating agent and a secondary or tertiary amine are present under acidic conditions.[5] To mitigate this risk:

- pH Control: Maintain a neutral or basic pH for the sample and mobile phase.[6]
- Avoid Nitrite Sources: Use high-purity reagents and be mindful of potential nitrite contamination in excipients and water.[6]
- Use of Inhibitors: Antioxidants like ascorbic acid or alpha-tocopherol can be used to suppress nitrosamine formation.[6]
- Sample Contamination: Nitrosamines are ubiquitous in the environment, and contamination can occur from laboratory equipment, reagents, and even nitrile gloves.[3]

## Experimental Protocols

### Protocol 1: Sample Preparation of Furosemide Drug Substance

This protocol outlines the preparation of a furosemide drug substance for **N-nitroso-furosemide** analysis by LC-MS/MS.

Materials and Reagents:

- Furosemide drug substance
- **N-nitroso-furosemide** reference standard
- Methanol (HPLC grade or higher)
- Water (HPLC grade or higher)
- Volumetric flasks
- Pipettes
- Vortex mixer
- Centrifuge
- 0.22 µm PVDF syringe filters

- Glass autosampler vials

#### Procedure:

- Standard Preparation:
  - Accurately weigh 1.00 mg of **N-nitroso-furosemide** reference standard and dissolve it in 1.0 mL of methanol in a 5 mL polypropylene tube to create a stock solution.[\[2\]](#)
  - Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of standard solutions for generating a calibration curve.[\[2\]](#)
- Sample Preparation:
  - Accurately weigh approximately 10.0 mg of the furosemide drug substance into a 10 mL volumetric flask.[\[7\]](#)
  - Add a diluent, such as a 50:50 (v/v) mixture of methanol and water, to the flask to dissolve the sample.[\[2\]](#)
  - Vortex the sample for 10-15 minutes to ensure complete dissolution.[\[2\]](#)
  - Centrifuge the sample solution at 14,000 rpm for 5 minutes at 5°C.[\[2\]](#)
  - Filter the supernatant through a 0.22 µm PVDF syringe filter into a glass autosampler vial for analysis.[\[2\]](#)

## Protocol 2: Sample Preparation of Furosemide Drug Product (Tablets)

This protocol describes the preparation of furosemide tablets for the analysis of **N-nitroso-furosemide**.

#### Materials and Reagents:

- Furosemide tablets
- Methanol (HPLC grade or higher)

- Water (HPLC grade or higher)
- Mortar and pestle or tablet crusher
- Volumetric flasks
- Pipettes
- Vortex mixer
- Mechanical wrist-action shaker (optional)
- Centrifuge
- 0.22  $\mu\text{m}$  PVDF syringe filters
- Glass autosampler vials

Procedure:

- Sample Preparation:
  - Weigh and crush a sufficient number of furosemide tablets to obtain a fine powder.
  - Accurately weigh a portion of the powdered tablets equivalent to 10.0 mg of furosemide into a 10 mL volumetric flask.
  - Add a diluent, such as a 50:50 (v/v) mixture of methanol and water, to the flask.[2]
  - Vortex the sample for 10-15 minutes to facilitate the extraction of the analyte.[2]
  - For enhanced extraction, the sample can be shaken using a mechanical wrist-action shaker.
  - Centrifuge the sample solution at 14,000 rpm for 5 minutes at 5°C.[2]
  - Filter the supernatant through a 0.22  $\mu\text{m}$  PVDF syringe filter into a glass autosampler vial for analysis.[2]

## Data Presentation

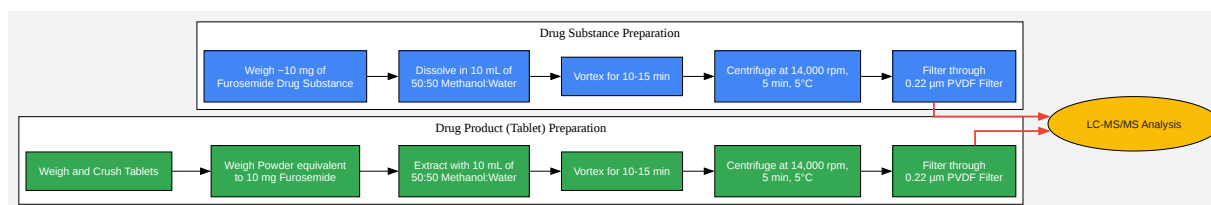
Table 1: Sample Preparation Parameters

Parameter	Drug Substance	Drug Product (Tablets)
Sample Amount	~10.0 mg	Powder equivalent to 10.0 mg Furosemide
Diluent	50:50 (v/v) Methanol:Water	50:50 (v/v) Methanol:Water
Final Volume	10 mL	10 mL
Extraction Method	Vortexing (10-15 min)	Vortexing (10-15 min), optional shaking
Centrifugation	14,000 rpm, 5 min, 5°C	14,000 rpm, 5 min, 5°C
Filtration	0.22 µm PVDF syringe filter	0.22 µm PVDF syringe filter

Table 2: Suggested LC-MS/MS Parameters for **N-nitroso-furosemide** Analysis

Parameter	Setting
LC System	EXION LC 30 AD or equivalent
Column	Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm
Mobile Phase A	2 mM Ammonium Formate in water with 0.1% Formic Acid
Mobile Phase B	50:50 Methanol:Acetonitrile with 0.1% Formic Acid
Gradient	Time (min)
0.00	
2.00	
4.00	
7.00	
10.00	
15.00	
16.00	
18.00	
18.10	
21.00	
Flow Rate	0.5 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
MS/MS System	SCIEX 5500+ or equivalent

## Visualization



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Caption: Workflow for the sample preparation of Furosemide drug substance and drug product.

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